molecular formula C20H22ClN3O B10827518 Chlorphine

Chlorphine

Cat. No.: B10827518
M. Wt: 355.9 g/mol
InChI Key: UARBQYKTGNWZBO-UHFFFAOYSA-N
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Description

Chlorphine is a chemical compound with the formal name 1-[1-[1-(4-chlorophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one. It is structurally similar to known opioids and is primarily used as an analytical reference standard in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorphine can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetonitrile with piperidine, followed by cyclization with o-phenylenediamine. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions: Chlorphine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chlorphine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Chlorphine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for its pharmacological actions .

Comparison with Similar Compounds

Uniqueness: Chlorphine is unique due to its chlorinated structure, which often results in higher potency compared to brominated analogs like Brorphine. This chlorination also influences its pharmacokinetic properties, making it a valuable compound for research .

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

3-[1-[1-(4-chlorophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H22ClN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)

InChI Key

UARBQYKTGNWZBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Origin of Product

United States

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